molecular formula C13H15N3 B1281067 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole CAS No. 15922-43-7

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

Cat. No.: B1281067
CAS No.: 15922-43-7
M. Wt: 213.28 g/mol
InChI Key: LESDEDRQHWMSDC-UHFFFAOYSA-N
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Description

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C13H15N3. It is characterized by a benzyl group attached to a tetrahydrobenzotriazole ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in a potassium carbonate (K2CO3) and acetonitrile (MeCN) system under reflux conditions for six hours yields the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of a benzyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in various research and industrial applications.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and properties enable it to participate in various chemical reactions and serve as a valuable tool in the synthesis of complex molecules. Ongoing research continues to uncover its potential in biology, medicine, and other fields, highlighting its broad utility and significance.

Properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydrobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDEDRQHWMSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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